molecular formula C11H12N2O3 B10958865 2,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxamide

2,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxamide

Cat. No.: B10958865
M. Wt: 220.22 g/mol
InChI Key: HCVXRTMGFNOIFA-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxamide is an organic compound with the molecular formula C11H12N2O3 This compound features a furan ring substituted with dimethyl groups and a carboxamide group linked to a methyl-substituted oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Furan Ring: Starting with a suitable precursor, such as 2,5-dimethylfuran, the furan ring is synthesized through cyclization reactions.

    Oxazole Ring Formation: The oxazole ring can be synthesized from precursors like 3-amino-2-methylpropanoic acid, which undergoes cyclization and oxidation to form the oxazole structure.

    Coupling Reaction: The final step involves coupling the furan and oxazole rings through an amide bond formation, typically using reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or oxazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives

    Reduction: Formation of amines

    Substitution: Formation of halogenated or substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, 2,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis and material science.

Biology

In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals, particularly due to its ability to interact with biological targets.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylfuran: A simpler analog with only the furan ring and dimethyl groups.

    5-methyl-1,2-oxazole: The oxazole ring without the furan and carboxamide groups.

    N-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxamide: Similar structure but without the dimethyl substitutions.

Uniqueness

2,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxamide is unique due to the combination of its furan and oxazole rings, along with the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fulfill.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxamide

InChI

InChI=1S/C11H12N2O3/c1-6-4-9(8(3)15-6)11(14)12-10-5-7(2)16-13-10/h4-5H,1-3H3,(H,12,13,14)

InChI Key

HCVXRTMGFNOIFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NOC(=C2)C

Origin of Product

United States

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